molecular formula C9H7BrN2O2 B14118028 1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one

1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one

Cat. No.: B14118028
M. Wt: 255.07 g/mol
InChI Key: DCERDWHADJGKRK-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1,3-dihydro-benzimidazol-2-one and acetic anhydride.

    Acetylation Reaction: The key step involves the acetylation of 5-bromo-1,3-dihydro-benzimidazol-2-one using acetic anhydride in the presence of a catalyst, such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the acetyl group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-dihydro-benzimidazol-2-one: Lacks the acetyl group, which may affect its reactivity and biological activity.

    1-Acetyl-1,3-dihydro-benzimidazol-2-one: Lacks the bromo group, which may influence its chemical properties and applications.

Uniqueness

1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one is unique due to the presence of both acetyl and bromo groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and exploration of new biological activities.

Biological Activity

1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one is a derivative of the benzimidazole class, which has gained attention for its diverse biological activities. This compound is part of a larger family of benzimidazole derivatives known for their pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

C9H8BrN2O\text{C}_9\text{H}_8\text{Br}\text{N}_2\text{O}

This structure features a bromine atom at the 5-position of the benzimidazole ring, which is known to influence its biological activity.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. In a study evaluating the antimicrobial activity of benzimidazole derivatives, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity Type
150Antibacterial (S. typhi)
2250Antifungal (C. albicans)
362.5Antibacterial (S. aureus)

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. For example, certain derivatives have shown micromolar activity against multiple cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) with IC50 values in the range of approximately 10 µM . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzimidazole ring can enhance anticancer efficacy.

The mechanism of action for benzimidazole derivatives often involves interaction with cellular targets that are crucial for cancer cell proliferation and survival. For instance, some derivatives act as inhibitors of topoisomerase II, an enzyme essential for DNA replication and transcription in cancer cells . Additionally, they may induce apoptosis through various pathways, including oxidative stress modulation and disruption of mitochondrial function.

Case Studies

Several studies have documented the biological activity of benzimidazole derivatives:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various substituted benzimidazoles against clinical isolates of bacteria and fungi. The results indicated that certain modifications significantly enhanced antimicrobial potency compared to standard antibiotics .
  • Anticancer Efficacy : Another study focused on the cytotoxic effects of a series of benzimidazole derivatives on human cancer cell lines. Results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-acetyl-6-bromo-1H-benzimidazol-2-one

InChI

InChI=1S/C9H7BrN2O2/c1-5(13)12-8-3-2-6(10)4-7(8)11-9(12)14/h2-4H,1H3,(H,11,14)

InChI Key

DCERDWHADJGKRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)NC1=O

Origin of Product

United States

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